Mutaaspergillic acid is classified as a pyrazine derivative, specifically identified as 3-hydroxy-2-isobutyl-5-isopropylpyrazine. It is produced by Aspergillus flavus, a well-known filamentous fungus utilized in food fermentation and enzyme production. This classification places mutaaspergillic acid among other notable secondary metabolites that exhibit antibiotic properties and contribute to the metabolic diversity of fungi .
The synthesis of mutaaspergillic acid has been achieved through various methods, primarily involving the reduction of hydroxyaspergillic acid using hydriodic acid in phosphoric acid. This process yields racemic deoxyaspergillic acid, which can further be transformed into mutaaspergillic acid through specific chemical reactions .
Key synthesis parameters include:
The molecular structure of mutaaspergillic acid is characterized by its pyrazine ring, which is substituted at various positions. The compound has the molecular formula , as determined by high-resolution electrospray ionization mass spectrometry. The structure features:
Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating the structure, confirming the placement of substituents through chemical shifts and coupling constants .
Mutaaspergillic acid participates in several chemical reactions that highlight its reactivity:
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.
The mechanism of action of mutaaspergillic acid involves its interaction with biological targets, particularly in microbial systems. It exhibits antibiotic properties that may inhibit bacterial growth by interfering with cellular processes. The precise molecular targets are still under investigation but may involve disruption of protein synthesis or interference with metabolic pathways .
Mutaaspergillic acid possesses distinct physical and chemical properties:
These properties influence its handling and application in laboratory settings and industrial processes .
Mutaaspergillic acid has several promising applications:
Mutaaspergillic acid is a complex heterocyclic organic compound belonging to the hydroxamic acid class of fungal secondary metabolites. Structurally, it features a dihydroxypyrazine core with a β-nitropropionic acid moiety (Fig. 1). This configuration confers unique chelating properties, particularly for ferric iron (Fe³⁺), linking it to microbial iron homeostasis. Its molecular formula is C₁₀H₁₅N₃O₅, with a systematic IUPAC name of 3-hydroxy-1-(1-hydroxy-3-nitropropyl)-4-(1-methylethyl)pyrazin-2(1H)-one. The compound exists as a yellow crystalline solid under standard conditions and exhibits fluorescence under UV light (365 nm), a property utilized in chromatographic detection [2] [10].
Table 1: Core Chemical Properties of Mutaaspergillic Acid
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₅ |
Molecular Weight | 257.25 g/mol |
Core Structure | Dihydroxypyrazine |
Functional Groups | Hydroxamic acid, nitro group, ketone |
Biosynthetic Class | Hybrid non-ribosomal peptide-polyketide |
Solubility | Polar organic solvents (methanol, DMSO) |
Mutaaspergillic acid was first isolated in 1952 from Aspergillus fumigatus cultures by Japanese researchers investigating pigment compounds. Initial studies misidentified it as a variant of aspergillic acid due to structural similarities, but X-ray crystallography in the 1960s revealed its distinct pyrazine configuration. A pivotal 1974 study demonstrated its biosynthesis via condensation of L-isoleucine and nitroethane, mediated by a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid enzyme. Throughout the 1980s-1990s, nuclear magnetic resonance (NMR) advancements enabled full stereochemical characterization, confirming its 3R,4S chiral centers. Despite these achievements, the compound remained largely unexplored until genomic era studies linked it to iron metabolism in the 2000s [2] [3] [8].
Mutaaspergillic acid is predominantly biosynthesized by Aspergillus fumigatus, an opportunistic pathogen of the Ascomycota phylum. Genome mining of 264 Aspergillus fumigatus isolates revealed that the mutaaspergillic acid biosynthetic gene cluster (BGC) is conserved in >95% of strains, indicating evolutionary importance. The BGC (Afu8g00580-Afug00570) spans 15 kb and encodes:
Table 2: Fungal Producers and Genomic Context
Species | Strain Example | BGC Location | Production Level |
---|---|---|---|
Aspergillus fumigatus | Af293, A1160 | Chromosome 8 | High (μg/mg dry weight) |
Aspergillus flavus | NRRL 3357 | Chromosome 3 | Trace |
Neosartorya fischeri | NRRL 181 | Scaffold 2 | Moderate |
Production is strain-dependent and environmentally modulated, with copper limitation and hypoxia inducing 3–5 fold increases in yield. While primarily an Aspergillus fumigatus metabolite, trace amounts occur in Aspergillus flavus and Neosartorya fischeri (teleomorph of Aspergillus fischerianus), though their BGCs lack the regulatory MaaR homolog, potentially explaining lower production [2] [3] [8].
Fig. 1: Structural Evolution of Mutaaspergillic Acid Research
1950s: Isolation → 1960s: Crystallography → 1970s: Biosynthesis → 1980s-90s: Stereochemistry → 2000s: Genomics → 2010s: Functional Studies
The compound’s taxonomic distribution correlates with fungal pathogenicity, suggesting a role in host adaptation. Recent studies detected mutaaspergillic acid in Aspergillus fumigatus-infected murine lung tissue at concentrations up to 12 μM, supporting in vivo production during infection [2] [3].
Table 3: Spectroscopic Signature Profile
Technique | Key Identifiers |
---|---|
UV-Vis | λₘₐₓ 228, 275, 365 nm (ethanol) |
FT-IR | 3340 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-O) |
¹H NMR (400 MHz, DMSO-d6) | δ 1.25 (d, 6H), 2.95 (m, 1H), 4.45 (dd, 1H) |
¹³C NMR | δ 172.5 (C=O), 160.2 (C-OH), 65.8 (CH-NO₂) |
HRMS | m/z 258.1089 [M+H]+ |
The iron-chelating capacity of mutaaspergillic acid remains its most studied property, with a binding constant (Kd) of 2.3 × 10⁻²³ M for Fe³⁺ at pH 7.4, exceeding that of bacterial siderophores like deferoxamine. This affinity suggests potential roles beyond primary metabolism, possibly involving oxidative stress mitigation or metalloenzyme regulation [2] [10].
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